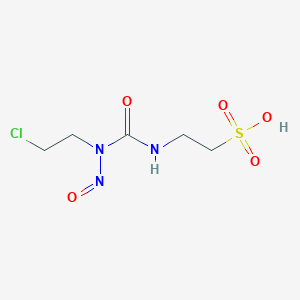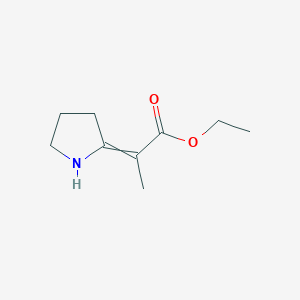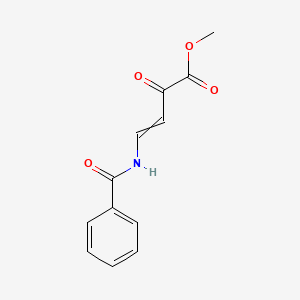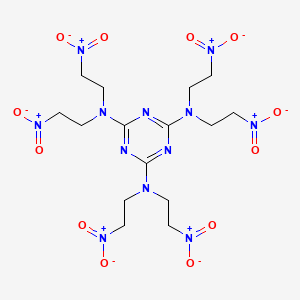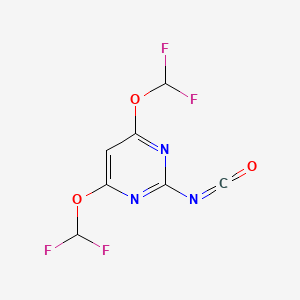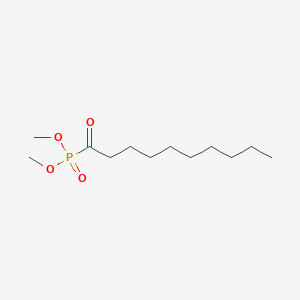![molecular formula C15H13NO3 B14295727 2-{(E)-[1-(3-Hydroxyphenyl)ethylidene]amino}benzoic acid CAS No. 116628-15-0](/img/structure/B14295727.png)
2-{(E)-[1-(3-Hydroxyphenyl)ethylidene]amino}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{(E)-[1-(3-Hydroxyphenyl)ethylidene]amino}benzoic acid is an organic compound that features a benzene ring substituted with a hydroxyphenyl group and an ethylideneamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[1-(3-Hydroxyphenyl)ethylidene]amino}benzoic acid typically involves the condensation of 3-hydroxyacetophenone with 2-aminobenzoic acid. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-{(E)-[1-(3-Hydroxyphenyl)ethylidene]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The ethylideneamino group can be reduced to an ethylamino group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Ethylamino derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
2-{(E)-[1-(3-Hydroxyphenyl)ethylidene]amino}benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 2-{(E)-[1-(3-Hydroxyphenyl)ethylidene]amino}benzoic acid involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the ethylideneamino group can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-{(E)-[1-(2-Hydroxyphenyl)ethylidene]amino}benzoic acid: Similar structure but with the hydroxy group in the ortho position.
2-{(E)-[1-(4-Hydroxyphenyl)ethylidene]amino}benzoic acid: Similar structure but with the hydroxy group in the para position.
2-{(E)-[1-(3-Methoxyphenyl)ethylidene]amino}benzoic acid: Similar structure but with a methoxy group instead of a hydroxy group.
Uniqueness
2-{(E)-[1-(3-Hydroxyphenyl)ethylidene]amino}benzoic acid is unique due to the specific positioning of the hydroxy group, which can influence its chemical reactivity and biological activity. The presence of both hydroxy and ethylideneamino groups allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
116628-15-0 |
|---|---|
Molekularformel |
C15H13NO3 |
Molekulargewicht |
255.27 g/mol |
IUPAC-Name |
2-[1-(3-hydroxyphenyl)ethylideneamino]benzoic acid |
InChI |
InChI=1S/C15H13NO3/c1-10(11-5-4-6-12(17)9-11)16-14-8-3-2-7-13(14)15(18)19/h2-9,17H,1H3,(H,18,19) |
InChI-Schlüssel |
XZULGHKBZQRUPF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NC1=CC=CC=C1C(=O)O)C2=CC(=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



